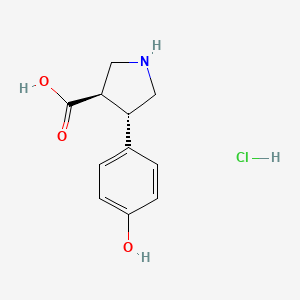

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1392211-71-0

Cat. No.: VC2839124

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1392211-71-0 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |

| Standard InChI Key | FEGJNIKGVWOYLO-BAUSSPIASA-N |

| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl |

Introduction

STRUCTURAL CHARACTERISTICS AND CHEMICAL PROPERTIES

Molecular Structure

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereogenic centers at positions 3 and 4. The compound possesses:

-

A pyrrolidine ring with nitrogen atom at position 1

-

A carboxylic acid group at the 3-position with R-configuration

-

A 4-hydroxyphenyl group at the 4-position with S-configuration

-

A hydrochloride salt formation at the pyrrolidine nitrogen

The trans arrangement of substituents at positions 3 and 4 is similar to other compounds in this class, such as trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid . This stereochemical configuration likely contributes significantly to its biological activity profile.

Physical and Chemical Properties

Based on structural similarities to related compounds, the following properties can be anticipated:

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially more suitable for biological applications and pharmaceutical formulations.

SYNTHESIS APPROACHES

Stereoselective Synthesis

A stereoselective approach similar to that described for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid would likely involve:

-

Starting with a suitable glycine derivative

-

Introduction of protecting groups (such as Boc)

-

Ring closure to form the pyrrolidine core structure

-

Stereoselective introduction of the 4-hydroxyphenyl group

-

Deprotection and salt formation

The patent information describing (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis provides valuable insights into potential synthetic routes, particularly the use of stereoselective catalytic methods to ensure the correct configuration .

Stereochemical Control Strategies

Achieving the specific (3R,4S) stereochemistry is critical and might be accomplished through:

| Strategy | Description | Advantages |

|---|---|---|

| Asymmetric Catalysis | Using chiral catalysts such as ruthenium complexes with chiral ligands | High stereoselectivity, potentially high yield |

| Chiral Resolution | Separation of diastereomeric salts or derivatives | Can be applied to racemic mixtures |

| Chiral Auxiliaries | Temporary introduction of chiral groups to direct stereoselectivity | Predictable stereochemical outcome |

| Enzymatic Methods | Using stereoselective enzymes for key transformation steps | Highly selective under mild conditions |

The patent for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid specifically mentions using "di-acetic acid [(S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole] ruthenium (II)" as a catalyst for a stereoselective hydrogenation reaction, which could be applicable to the synthesis of our target compound .

FUNCTIONAL GROUP REACTIVITY

Key Reactive Centers

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride contains several functional groups that contribute to its chemical reactivity:

-

Pyrrolidine Nitrogen: Functions as a basic center, can undergo N-acylation, N-alkylation, and salt formation

-

Carboxylic Acid: Can participate in esterification, amide formation, and decarboxylation reactions

-

Phenolic Hydroxyl: Capable of hydrogen bonding, O-alkylation, O-acylation, and coordination with metal ions

This reactivity profile is comparable to that of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, which can undergo various chemical transformations due to its functional groups.

| Modification Site | Potential Reactions | Potential Applications |

|---|---|---|

| Carboxylic Acid | Esterification, amide formation | Prodrug development, solubility modification |

| Pyrrolidine Nitrogen | N-protection, N-alkylation | Modulating basicity, introducing additional functionality |

| Phenolic Hydroxyl | Etherification, esterification | Altering lipophilicity, introducing linkers |

| Aromatic Ring | Halogenation, nitration, sulfonation | Tuning electronic properties, adding functionality |

COMPARISON WITH STRUCTURALLY RELATED COMPOUNDS

Structural Analogs and Their Properties

Several structurally related compounds provide insights into the potential properties and applications of our target molecule:

The structural variations among these compounds likely result in different pharmacokinetic profiles and biological activities, while maintaining the core pyrrolidine-3-carboxylic acid scaffold.

Structure-Activity Relationship Considerations

The positioning of the hydroxyl group on the phenyl ring (para position in our target compound versus meta position in some analogs) may significantly impact:

These differences could translate to distinct biological activity profiles, making the specific stereochemistry and substitution pattern of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride potentially unique in its pharmacological properties.

| Property | Significance | Relevance to Drug Development |

|---|---|---|

| Salt Form | Enhanced solubility | Improved bioavailability and formulation options |

| Stereochemical Purity | Target selectivity | Reduced off-target effects, potentially lower dosing |

| Multiple Functional Groups | Derivatization potential | Platform for creating compound libraries and SAR studies |

| Hydrogen Bonding Capacity | Target binding | Potential for specific interactions with receptors and enzymes |

ANALYTICAL CHARACTERIZATION

NMR Spectroscopy

Predicted key signals in ¹H-NMR would include:

-

Pyrrolidine ring protons (complex multiplets, ~2.3-3.5 ppm)

-

Aromatic protons from the 4-hydroxyphenyl group (doublets, ~6.7-7.2 ppm)

-

Carboxylic acid proton (broad singlet, ~12 ppm)

-

Hydroxyl proton (broad singlet, ~9-10 ppm)

This prediction is supported by the NMR data provided for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, which shows pyrrolidine ring protons in the 2.34-3.48 ppm range .

Mass Spectrometry

Expected molecular ion would correspond to [M+H]⁺ with m/z ~244 (for the free base form), similar to the m/z of 144 reported for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (adjusted for the structural differences) .

CURRENT RESEARCH STATUS AND FUTURE DIRECTIONS

Future Research Opportunities

Several promising research directions for this compound include:

-

Development of improved stereoselective synthetic routes with higher yields

-

Exploration of biological activity profiles against various targets

-

Investigation of derivative compounds with modified functional groups

-

Integration into peptidomimetic structures

-

Evaluation as potential pharmacophores in drug discovery programs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume